molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

货号 B612042
CAS 编号: 1163719-56-9
分子量: 513.52
InChI 键: KYYKGSDLXXKQCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .


Molecular Structure Analysis

The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .


Physical And Chemical Properties Analysis

CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .

科学研究应用

1. Inhibition of Melanoma Brain Metastasis Cells CCT196969 has been found to effectively inhibit the growth and survival of melanoma brain metastasis cells . The drug was able to inhibit proliferation, migration, and survival in all examined cell lines, with viability IC50 doses in the range of 0.18–2.6 μM .

2. Inhibition of SRC Family Kinase (SFK) CCT196969 is a SRC family kinase (SFK) inhibitor . SFKs are involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion. By inhibiting SFKs, CCT196969 could potentially be used to treat diseases where these processes are dysregulated .

3. Inhibition of Raf Proto-Oncogene, Serine/Threonine Kinase (RAF) CCT196969 is also a Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . RAF kinases are part of the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer. Therefore, inhibiting RAF could potentially be a strategy for treating certain types of cancer .

4. Inhibition of B-RAF Mutant Melanoma Cells CCT196969 has been shown to inhibit MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells . It also inhibits the growth of B-RAF mutant melanoma cells in a concentration-dependent manner .

5. Induction of Tumor Regression in Vivo In vivo studies have shown that CCT196969 (20 mg/kg per day) can induce tumor regression in a B-RAF mutant A375 mouse xenograft model .

6. Inhibition of ERK and Src Signaling CCT196969 has been found to inhibit ERK and Src signaling . Both ERK and Src are involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, inhibiting these signaling pathways could potentially be a strategy for treating diseases where these processes are dysregulated .

7. Potential Treatment for B-RAF Inhibitor-Resistant Tumors CCT196969 has been shown to induce tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models . This suggests that CCT196969 could potentially be used as a treatment for tumors that have become resistant to B-RAF inhibitors .

安全和危害

CCT196969 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .

属性

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Synthesis routes and methods I

Procedure details

Method F2 was used with 8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound. Yield: 50 mg (60%) of a cream colored solid.
Name
8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。